molecular formula C9H8BrIO3 B15206138 Methyl 5-bromo-2-iodo-4-methoxybenzoate

Methyl 5-bromo-2-iodo-4-methoxybenzoate

Cat. No.: B15206138
M. Wt: 370.97 g/mol
InChI Key: GGCWQWSRTRVRLD-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-iodo-4-methoxybenzoate is an organic compound with the molecular formula C9H8BrIO3 It is a derivative of benzoic acid, featuring bromine, iodine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-iodo-4-methoxybenzoate typically involves the bromination and iodination of a methoxybenzoate precursor. One common method includes the following steps:

    Bromination: The starting material, 4-methoxybenzoic acid, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 5-bromo-4-methoxybenzoic acid.

    Esterification: The brominated product is then esterified with methanol (CH3OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form Methyl 5-bromo-4-methoxybenzoate.

    Iodination: Finally, the ester is iodinated using iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2), to produce this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-iodo-4-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The methoxy group can be oxidized to a carboxyl group, and the ester can be reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Coupling Reactions: Palladium catalysts (Pd/C) with bases like triethylamine (Et3N) in organic solvents.

Major Products

    Substitution: Products with different functional groups replacing the bromine or iodine atoms.

    Oxidation: Products like 5-bromo-2-iodo-4-methoxybenzoic acid.

    Reduction: Products like 5-bromo-2-iodo-4-methoxybenzyl alcohol.

    Coupling: Complex organic molecules with extended aromatic systems.

Scientific Research Applications

Methyl 5-bromo-2-iodo-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-iodo-4-methoxybenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-iodo-2-methoxybenzoate
  • Methyl 2-bromo-5-methoxybenzoate
  • Methyl 4-bromo-2-methoxybenzoate
  • Methyl 3-amino-4-methoxybenzoate

Uniqueness

Methyl 5-bromo-2-iodo-4-methoxybenzoate is unique due to the presence of both bromine and iodine atoms on the aromatic ring, which can significantly influence its reactivity and interactions compared to similar compounds with only one halogen substituent. This dual halogenation can enhance its utility in various synthetic applications and potentially lead to novel biological activities.

Properties

Molecular Formula

C9H8BrIO3

Molecular Weight

370.97 g/mol

IUPAC Name

methyl 5-bromo-2-iodo-4-methoxybenzoate

InChI

InChI=1S/C9H8BrIO3/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4H,1-2H3

InChI Key

GGCWQWSRTRVRLD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)I)C(=O)OC)Br

Origin of Product

United States

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